4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene moiety: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the thiophene ring to the pyrazole.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide
- 4-ethoxy-3-fluoro-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Uniqueness
The presence of both the pyrazole and thiophene moieties in 4-ethoxy-3-fluoro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide makes it unique compared to similar compounds. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c1-2-24-17-5-4-14(10-15(17)18)26(22,23)20-11-16(13-6-9-25-12-13)21-8-3-7-19-21/h3-10,12,16,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMAITXHJOGMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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